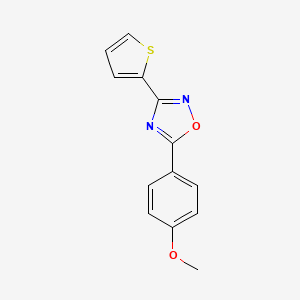

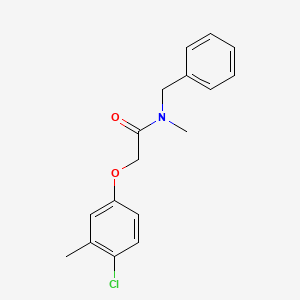

5-(4-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(4-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole derivatives typically involves a multi-step process including the formation of 1,3,4-oxadiazoles from appropriate precursors. For example, derivatives can be synthesized by reacting carbohydrazides with phenyl thiophene-2-carboxaldehyde in the presence of acetic acid as a catalyst, followed by cyclization using chloramine-T as a promoter (Adimule et al., 2014). Another method involves the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole, followed by several steps leading to the target compound (Wang et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of 1,3,4-oxadiazole derivatives reveal insights into their molecular packing and interactions. Studies on similar compounds show that methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones are V-shaped, whereas methoxyphenylethyl systems are close to planar, impacting their solid-state molecular packing arrangements (Khan et al., 2014).

Chemical Reactions and Properties

5-(4-Methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazoles participate in various chemical reactions, including interactions with metals and involvement in corrosion inhibition processes. For example, their interaction with p-methoxyphenyltellurium trichloride and allylic thioethers has been studied, revealing the formation of substrate-electrophile composition adducts (Kut et al., 2023).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of 1,3,4-oxadiazole derivatives are crucial for their application in various fields. These properties often depend on the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the oxadiazole core and the substituents attached to it. For instance, the presence of a methoxy group and a thiophene ring in the compound contributes to its unique chemical behavior, including its role as a corrosion inhibitor and its potential antibacterial activity (Bouklah et al., 2006). The corrosion inhibition efficiency of similar oxadiazole derivatives has been correlated with their chemical structure, demonstrating their effectiveness even at low concentrations (Bentiss et al., 2002).

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of oxadiazole derivatives is in corrosion inhibition. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazoles have been shown to exhibit excellent corrosion inhibitory effects for mild steel in sulfuric acid media. The efficiency of such compounds exceeds 96.19% at certain concentrations, with the inhibition process likely occurring through the adsorption of oxadiazole molecules onto the metal surface. Thermodynamic properties and the Langmuir adsorption isotherm provide insights into the inhibitory behavior of these compounds (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Anticancer Properties

Oxadiazole derivatives have also been evaluated for their anticancer properties. Novel derivatives containing the 1,3,4-oxadiazole and pyrazole moieties have been assessed for toxicity, tumor inhibition, and other pharmacological potentials. Some compounds within this category demonstrated binding and moderate inhibitory effects across various assays, highlighting their potential as anticancer agents (Faheem, 2018).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives is another area of interest. Synthesis and evaluation of novel isoxazole clubbed 1,3,4-oxadiazole derivatives have shown promising antimicrobial as well as antitubercular activity against various strains, including E. coli, P. aeruginosa, and M. tuberculosis. This suggests the potential use of these compounds in developing new antimicrobial agents (Shingare et al., 2018).

Nematocidal Activity

Research has also explored the nematocidal activity of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. Some synthesized compounds exhibited good nematocidal activity against Bursaphelenchus xylophilus, a pest affecting trees. These findings open avenues for the development of novel nematicides, offering a potential solution for controlling pests in agriculture (Liu, Wang, Zhou, & Gan, 2022).

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-16-10-6-4-9(5-7-10)13-14-12(15-17-13)11-3-2-8-18-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXZWZBEXVREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)

![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)